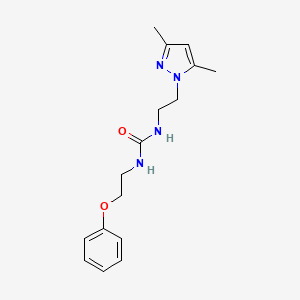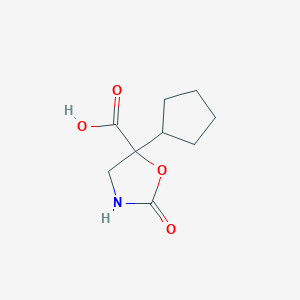![molecular formula C24H29N5O2 B2941704 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide CAS No. 1207052-59-2](/img/structure/B2941704.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide” is an organic compound. It contains a benzimidazole group, a morpholine group, and a piperidine group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the benzimidazole group, which is a key component in many functional molecules . The synthesis process emphasizes the bonds constructed during the formation of the benzimidazole .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The benzimidazole group is a key component, and the morpholine and piperidine groups add to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. The benzimidazole group, in particular, is a key component in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzimidazole, morpholine, and piperidine groups would likely influence these properties .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of benzimidazole derivatives, which are structurally related to the compound , is in the field of corrosion inhibition. Yadav et al. (2016) conducted a study on the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. Their research demonstrated that these compounds effectively inhibit corrosion, with efficiency increasing with the concentration of inhibitors. This study employed various techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the performance of these inhibitors. The findings suggest potential applications of similar compounds in protecting metals against corrosion in acidic environments (Yadav et al., 2016).
Anti-Fatigue Effects
Another interesting application is in the synthesis of benzamide derivatives with potential anti-fatigue effects. Wu et al. (2014) synthesized a series of benzamide derivatives, including compounds structurally related to the query compound, and investigated their effects on weight-loaded forced swimming mice, an indicator of fatigue. Their study found that certain derivatives enhanced the swimming capacity of mice, indicating potential anti-fatigue properties. These findings could pave the way for the development of new therapeutic agents to combat fatigue (Wu et al., 2014).
Antimicrobial and Antiproliferative Activities
Benzimidazole derivatives have also been investigated for their antimicrobial and antiproliferative activities. For example, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, revealing that these compounds exhibit good to moderate activities against various microorganisms. This suggests their potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, Nowicka et al. (2015) synthesized a new class of Mannich bases derived from 2-amino-1H-benzimidazole and investigated their in vitro antiproliferative activity, uncovering compounds with significant activity against human leukemia and breast cancer cell lines (Nowicka et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c30-24(25-19-5-7-20(8-6-19)29-13-15-31-16-14-29)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23/h1-8,18H,9-17H2,(H,25,30)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNZGGONMBDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)



![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)
![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)
![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)
